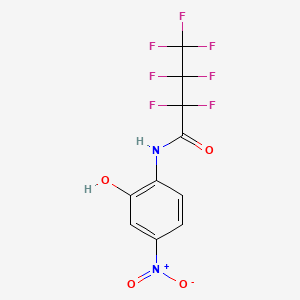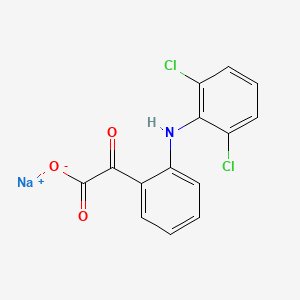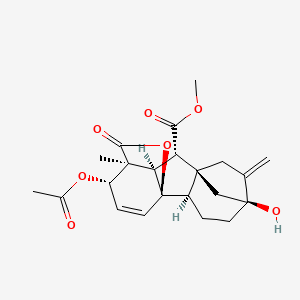
Gibberellic Acid Methyl Ester Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellic Acid Methyl Ester Acetate is a derivative of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, such as seed germination, stem elongation, and flowering . This compound is synthesized to enhance the stability and bioavailability of gibberellic acid for various applications in agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellic Acid Methyl Ester Acetate typically involves the esterification of gibberellic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of gibberellic acid, the precursor to this compound, is commonly achieved through fermentation processes using the fungus Gibberella fujikuroi. This method involves submerged fermentation or solid-state fermentation, where the fungus is cultured in a nutrient-rich medium to produce gibberellic acid. The acid is then extracted and purified before undergoing esterification to form this compound .
Chemical Reactions Analysis
Types of Reactions
Gibberellic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gibberellic acid and methanol.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Gibberellic acid and methanol.
Oxidation: Various oxidized derivatives of gibberellic acid.
Substitution: Substituted gibberellic acid esters.
Scientific Research Applications
Gibberellic Acid Methyl Ester Acetate has a wide range of applications in scientific research:
Mechanism of Action
Gibberellic Acid Methyl Ester Acetate exerts its effects by mimicking the action of natural gibberellins. It binds to gibberellin receptors in plant cells, leading to the degradation of DELLA proteins, which are growth repressors. This degradation allows for the activation of genes involved in cell elongation and division, resulting in enhanced plant growth . The molecular targets include the gibberellin receptor GID1 and the DELLA proteins .
Comparison with Similar Compounds
Similar Compounds
Gibberellic Acid: The parent compound, which is less stable and bioavailable compared to its methyl ester acetate derivative.
Gibberellin A3 (GA3): Another bioactive gibberellin with similar growth-promoting effects.
Gibberellin A4 (GA4): Known for its high bioactivity in promoting stem elongation.
Uniqueness
Gibberellic Acid Methyl Ester Acetate is unique due to its enhanced stability and bioavailability, making it more effective for agricultural and research applications compared to its parent compound .
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-11-9-20-10-21(11,26)7-5-13(20)22-8-6-14(28-12(2)23)19(3,18(25)29-22)16(22)15(20)17(24)27-4/h6,8,13-16,26H,1,5,7,9-10H2,2-4H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 |
InChI Key |
LYXOICOQTBVFJY-AXKFECAUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)O |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
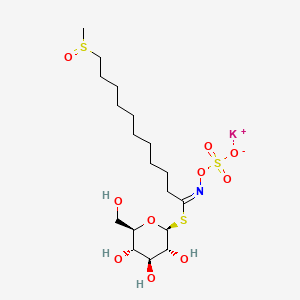
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
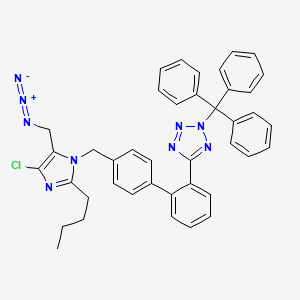

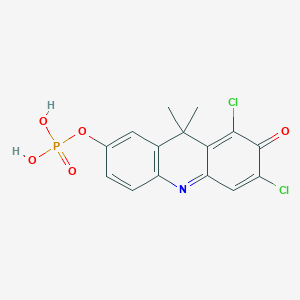
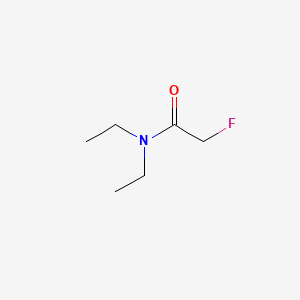
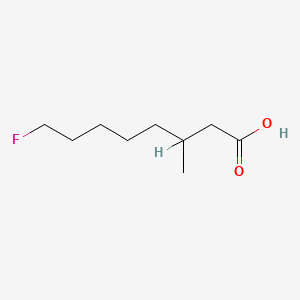

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
